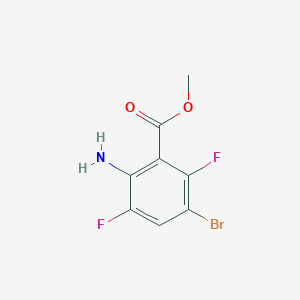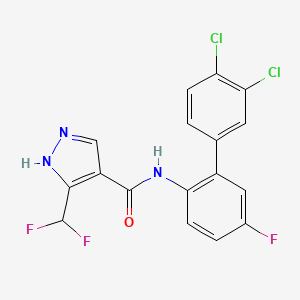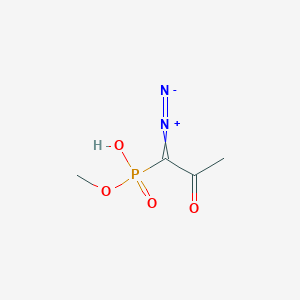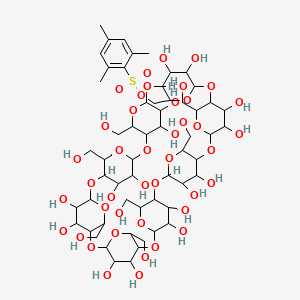![molecular formula C8H17NO B1434781 2-[Cyclobutyl(ethyl)amino]ethan-1-ol CAS No. 1599643-53-4](/img/structure/B1434781.png)
2-[Cyclobutyl(ethyl)amino]ethan-1-ol
Vue d'ensemble
Description
2-[Cyclobutyl(ethyl)amino]ethan-1-ol is an organic compound with the molecular formula C8H17NO . It has a molecular weight of 143.23 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2-[Cyclobutyl(ethyl)amino]ethan-1-ol is 1S/C8H17NO/c1-2-9(6-7-10)8-4-3-5-8/h8,10H,2-7H2,1H3 . The compound contains a cyclobutyl group, an ethyl group, an amino group, and a hydroxyl group .Physical And Chemical Properties Analysis
2-[Cyclobutyl(ethyl)amino]ethan-1-ol is a liquid at room temperature . The compound should be stored at a temperature of 4°C .Applications De Recherche Scientifique
Electrochemical Oxidation
The compound could potentially be involved in the study of electrochemical oxidation of amines . Electrochemical oxidation provides critical routes for synthesising and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .
Synthesis of Pharmaceuticals
Given its structure, “2-[Cyclobutyl(ethyl)amino]ethan-1-ol” could be used in the synthesis of pharmaceutical compounds. Amines are a family of chemical compounds that share as a common feature the presence of at least one nitrogen atom . This makes them particularly useful in the creation of a wide variety of pharmaceuticals .
Synthesis of Agrochemicals
Similar to pharmaceuticals, agrochemicals often contain nitrogen atoms in their structures. Therefore, “2-[Cyclobutyl(ethyl)amino]ethan-1-ol” could also be used in the synthesis of agrochemicals .
Catalysis
The compound could potentially be used in catalysis. The electrochemical oxidation of amines is an essential alternative to the conventional chemical transformation .
Mechanistic Studies
“2-[Cyclobutyl(ethyl)amino]ethan-1-ol” could be used in mechanistic studies of amines. Understanding the mechanisms of these reactions can provide valuable insights into the reactivity of amines and guide the design of new synthetic methods .
Safety and Hazards
The compound is classified as dangerous, with hazard statements H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propriétés
IUPAC Name |
2-[cyclobutyl(ethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-9(6-7-10)8-4-3-5-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXCIJDZRXDROP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434703.png)

![2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1434706.png)




![(5S)-1-Oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1434713.png)


![Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B1434718.png)


